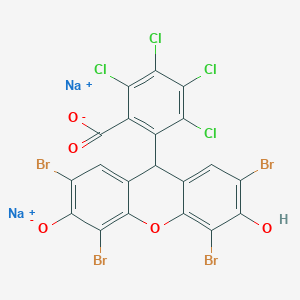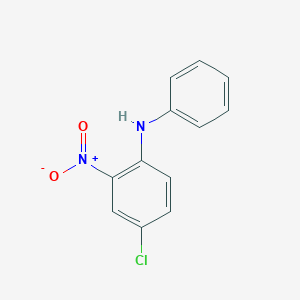
4-Chloro-2-nitro-N-phenylaniline
Overview
Description
The compound 4-Chloro-2-nitro-N-phenylaniline is a chemical that has been the subject of various studies due to its interesting properties and potential applications. While the exact compound is not directly studied in the provided papers, they do offer insights into closely related compounds which can help infer some of the characteristics and behaviors of 4-Chloro-2-nitro-N-phenylaniline.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including oxidation, etherification, reduction, alkylation, and further oxidation processes. For instance, the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline from 2,5-dichloronitrobenzene resulted in a total yield of 75%, indicating a relatively efficient process . Similarly, the synthesis of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was achieved and characterized using various spectroscopic methods, suggesting that a similar approach could be adapted for synthesizing 4-Chloro-2-nitro-N-phenylaniline .
Molecular Structure Analysis
The molecular structure of these compounds is often complex and can be analyzed using techniques such as H-1 NMR, C-13 NMR, MS, and IR spectroscopy. X-ray diffraction methods have revealed that compounds like 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide adopt a monoclinic space group with specific unit cell parameters, indicating a well-ordered crystalline structure stabilized by pi-pi conjugation and hydrogen bonding interactions . This suggests that 4-Chloro-2-nitro-N-phenylaniline may also exhibit a defined crystalline structure with similar stabilizing interactions.
Chemical Reactions Analysis
The reactivity of related compounds such as 4-chloroaniline derivatives has been studied, showing that they can undergo photoheterolysis in polar media to form corresponding phenyl cations . These cations can participate in various reactions, including electrophilic substitution and addition to substrates, forming different products depending on the solvent's properties. This indicates that 4-Chloro-2-nitro-N-phenylaniline could also exhibit interesting reactivity under photochemical conditions or in the presence of nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal structure and spectroscopic properties provide insights into the stability and electronic properties of the compounds. For example, density functional theory (DFT) calculations can be used to predict the electronic structure and reactivity, as seen in the study of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide . Additionally, the biological activity, such as antitumor activity, can be assessed using assays like the MTT assay, which could be relevant for 4-Chloro-2-nitro-N-phenylaniline if it shares similar structural features .
Scientific Research Applications
Environmental Degradation : Anaerobic degradation of compounds like 2-chloro-4-nitroaniline, which is structurally similar to 4-Chloro-2-nitro-N-phenylaniline, has been studied. Geobacter sp. KT7 and Thauera aromatica KT9 can utilize these compounds as carbon and nitrogen sources under anaerobic conditions, offering potential applications in bioremediation of contaminated environments (H. D. Duc, 2019).
Drug Discovery : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound closely related to 4-Chloro-2-nitro-N-phenylaniline, serves as a multireactive building block in heterocyclic oriented synthesis (HOS). This has implications for the synthesis of various nitrogenous cycles, important in drug discovery (Soňa Křupková et al., 2013).
Molecular Studies and Material Science : The synthesis and structural analysis of related chloro-nitroaniline compounds, such as 1-Chloro-2-methyl-4-nitrobenzene, provide insights into their molecular structure, which can be relevant for material science applications (A. Saeed & J. Simpson, 2012).
Antimicrobial Applications : Synthesis studies involving chloroaniline and nitroaniline derivatives have shown potential in developing new antimicrobial agents. This indicates possible pharmaceutical applications for 4-Chloro-2-nitro-N-phenylaniline derivatives (R. N. Patel et al., 2011).
Analytical Chemistry : Detection of compounds like 1-chloro-4-nitrobenzene, a degradation product of chlorhexidine, involves derivatives of chloroaniline and nitroaniline. Such studies demonstrate the utility of these compounds in analytical chemistry (Luiz Eduardo Barbin et al., 2013).
Electrochemical Applications : Studies on the electrochemical degradation of aniline and chloroaniline compounds, such as 4-chloroaniline, in wastewater treatment highlight potential applications in environmental cleanup technologies (E. Brillas et al., 1995).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOVQZDXSHTPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168077 | |
| Record name | 4-Chloro-2-nitro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-2-nitro-N-phenylaniline | |
CAS RN |
16611-15-7 | |
| Record name | 4-Chloro-2-nitro-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16611-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitro-N-phenylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016611157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16611-15-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-nitro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-nitro-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-2-NITRO-N-PHENYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H52PM8WW87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



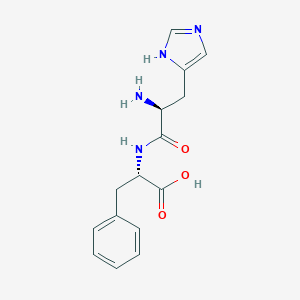
![3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-](/img/structure/B92349.png)
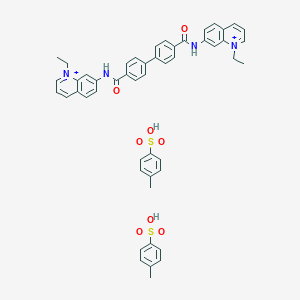


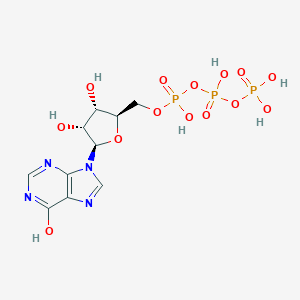
![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)


